molecular formula C32H38ClNO12 B1228265 Pirarubicin HCl

Pirarubicin HCl

货号: B1228265
分子量: 664.1 g/mol
InChI 键: ZPHYPKKFSHAVOE-QXTSSQDCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pirarubicin Hydrochloride is the hydrochloride salt form of pirarubicin, an analogue of the anthracycline antineoplastic antibiotic doxorubicin with antineoplastic activity. Pirarubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair as well as RNA and protein synthesis. This agent is less cardiotoxic than doxorubicin and exhibits activity against some doxorubicin-resistant cell lines.

科学研究应用

Clinical Applications

  • Breast Cancer Treatment :
    • A study comparing neoadjuvant chemotherapy regimens found that Pirarubicin demonstrated comparable efficacy to other anthracyclines like epirubicin. In a cohort of patients with breast cancer, the pathological complete response (pCR) rates were 30.3% for Pirarubicin, indicating its effectiveness in early-stage treatment settings .
    • The study also highlighted that patients receiving Pirarubicin had similar event-free survival (EFS) and overall survival (OS) rates compared to those treated with pegylated liposomal doxorubicin and epirubicin .
  • Gynecological Malignancies :
    • Recent research has indicated that Pirarubicin can be effectively used in treating gynecological cancers, particularly when combined with targeted nanomedicine approaches. This combination has shown potential in improving therapeutic outcomes for patients with refractory conditions .
  • Malignant Pleural Mesothelioma :
    • A phase II clinical trial evaluated the use of Pirarubicin in patients with malignant pleural mesothelioma. The results suggested that it could be a viable treatment option, contributing to improved patient survival rates .

Table 1: Summary of Clinical Studies Involving Pirarubicin

Study FocusPatient PopulationKey Findings
Neoadjuvant ChemotherapyBreast Cancer PatientspCR rate: 30.3% for Pirarubicin; comparable EFS/OS
Gynecological CancersPatients with Refractory CancersImproved therapeutic outcomes with nanomedicine
Malignant Pleural MesotheliomaMesothelioma PatientsViable treatment option; improved survival rates

属性

分子式

C32H38ClNO12

分子量

664.1 g/mol

IUPAC 名称

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2S)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C32H37NO12.ClH/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38;/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3;1H/t14-,17-,19-,21-,22-,31+,32-;/m0./s1

InChI 键

ZPHYPKKFSHAVOE-QXTSSQDCSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6.Cl

手性 SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@H]6CCCCO6.Cl

规范 SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6.Cl

同义词

4'-O-tetrahydropyranyladriamycin
4'-O-tetrahydropyranyldoxorubicin
4'-O-tetrapyranyldoxorubicin
pirarubicin
pirarubicin hydrochloride
Théprubicine
thepirubicin
Theprubicin
therarubicin
THP-ADM
THP-adriamycin
THP-DOX
THP-doxorubicin

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirarubicin HCl
Reactant of Route 2
Pirarubicin HCl
Reactant of Route 3
Pirarubicin HCl
Reactant of Route 4
Pirarubicin HCl
Reactant of Route 5
Pirarubicin HCl
Reactant of Route 6
Pirarubicin HCl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。